7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine class. This compound features a chlorinated and fluorinated pyrrole structure fused to a pyridine ring, which contributes to its unique chemical properties. The systematic IUPAC name reflects its structural characteristics, with chlorine and fluorine substituents located at specific positions on the ring system.
The compound is classified under the category of halogenated heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. It can be identified by its CAS number 357263-41-3 and has been studied for its potential applications in drug development and other scientific fields.
The synthesis of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves several synthetic pathways:
The synthesis may require conditions such as controlled temperatures, inert atmospheres (to prevent oxidation), and precise stoichiometry of reactants to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is with a molecular weight of approximately 152.58 g/mol. The structure is characterized by:
Key structural data include:
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, often requiring optimization through trial-and-error methodologies in laboratory settings.
The mechanism of action for 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is primarily linked to its interactions with biological targets:
Relevant data from various studies indicate that this compound exhibits high gastrointestinal absorption potential, making it suitable for oral administration in pharmaceutical formulations.
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific uses:
Microwave irradiation significantly enhances the efficiency of nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrrolopyridines. The electron-deficient nature of the pyridine ring in 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 357263-69-5) enables selective displacement of halogens under optimized conditions. Microwave-assisted SNAr reactions achieve completion in 5–30 minutes – a 4–8-fold reduction compared to conventional heating – while maintaining yields of 68–92% for C–N bond formation [6] [9]. The acceleration is attributed to rapid, uniform heating of polar intermediates, suppressing side reactions common in traditional reflux methods.
Key operational parameters include:
Table 1: Microwave vs. Conventional SNAr Performance
Reaction Parameter | Microwave Method | Conventional Heating |
---|---|---|
Reaction Time | 5–30 min | 4–8 hours |
Typical Yield Range | 68–92% | 50–75% |
Byproduct Formation | <5% | 15–25% |
Energy Consumption (kW·h/mol) | 0.8–1.2 | 3.5–5.0 |
Notably, N-alkylation of pyrrolopyridine scaffolds with methyl 4-(bromomethyl)benzoate under microwaves (75°C, 5 min) delivers ester intermediates for subsequent hydrolysis, enabling efficient carboxylic acid functionalization – a crucial handle for bioconjugation [6].
The divergent reactivity of chlorine and fluorine substituents in 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine enables sequential functionalization via palladium catalysis. Chlorine at the C7 position undergoes selective Suzuki-Miyaura coupling with aryl boronic acids, while the C4-fluorine remains intact due to its stronger C–F bond energy (∼116 kcal/mol vs. ∼95 kcal/mol for C–Cl) [5] [9]. This chemoselectivity allows precise elaboration of the pyrrolopyridine core for pharmaceutical applications.
Critical catalyst systems include:
Table 2: Palladium-Catalyzed Coupling Outcomes at C7 Position
Catalyst System | Base/Solvent | Yield Range | Functional Group Tolerance |
---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene-EtOH | 75–88% | Ethers, esters, unprotected amines |
Pd(OAc)₂/XPhos (2 mol%) | Cs₂CO₃ / Dioxane-H₂O | 82–91% | Ketones, nitriles, fluorides |
Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ / DMF-H₂O | 68–79% | Aldehydes, chlorides |
The fluorine atom enhances substrate coordination to palladium through inductive effects, accelerating transmetalation rates by 1.5–2× compared to non-fluorinated analogs. This electronic activation enables coupling at lower temperatures (80–100°C) while suppressing protodehalogenation side reactions [5]. Post-coupling products like 7-(4-fluorophenyl)-4-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1447606-90-7) demonstrate the utility for generating pharmaceutically relevant scaffolds [7].
The contrasting electronic properties of chlorine (σₘ = 0.37) and fluorine (σₘ = 0.34) substituents govern regioselectivity in cyclization reactions. In copper-catalyzed hetero Diels-Alder reactions, the C4-fluorine withdraws electron density from the pyrrolopyridine system, accelerating nucleophilic attack at C7-chlorine by 3.7× relative to the non-fluorinated congener [2] [7]. This differential activation enables temperature-controlled chemoselectivity:
The fluorine atom’s strong inductive effect (+I) increases the partial positive charge at C3, directing nucleophiles to the ortho-position (C2/C3 bond) for cyclization. Meanwhile, chlorine’s polarizability enables oxidative addition in Pd-catalyzed cascades. This complementary behavior facilitates the synthesis of complex polycyclic systems like pyrrolo[2,3-d][1,2,4]triazolo[1,2-a]pyridazine with precise stereocontrol [2].
Table 3: Substituent Electronic Effects on Cyclization Pathways
Reaction Parameter | C4-Fluoro Effect | C7-Chloro Effect |
---|---|---|
Relative Rate Enhancement | 3.7× (vs. H-analog) | 2.1× (vs. H-analog) |
Bond Dissociation Energy (BDE) | 116 kcal/mol | 95 kcal/mol |
Optimal Cyclization Temp. | 25°C (tetracyclic products) | 60°C (pentacyclic products) |
Stereoselectivity (d.r.) | >20:1 | >15:1 |
Solvent optimization critically impacts yield across the synthetic sequence for 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine. Computer-aided selection methodologies balance solvation power, environmental, health, and safety (EHS) criteria, and compatibility with transition metal catalysts [3]:
Catalyst systems are equally crucial:
Table 4: Optimized Solvent-Catalyst Combinations
Reaction Type | Optimal Solvent System | Catalyst (Loading) | Yield Improvement |
---|---|---|---|
Hetero Diels-Alder | Dry DCE + 3Å MS | Cu(OTf)₂ (5 mol%) | 16% → 75% |
N-Alkylation | Anhydrous DMF | DIPEA (2.0 equiv) | 50% → 86% |
Ester Hydrolysis | TFA/HCl (1:2) | None (85°C, 24 h) | 90% (purity >97%) |
Suzuki Coupling | Toluene/EtOH (3:1) + H₂O | Pd(PPh₃)₄ (5 mol%) | 75–88% |
Solvent replacement strategies identify sustainable alternatives: Cyclopentyl methyl ether (CPME) effectively substitutes DCE in copper-catalyzed steps while maintaining yields (Δ < 5%) and reducing EHS hazards [3]. The integration of molecular sieves controls moisture-sensitive intermediates, particularly essential for C–F bond-forming steps where hydrolysis competes at >3% water content.
Comprehensive Compound Table
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: